Benzene, [[(S)-hexylsulfinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[(S)-hexylsulfinyl]methyl]-: is an organic compound that features a benzene ring substituted with a hexylsulfinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation, where an alkyl chloride (in this case, hexylsulfinylmethyl chloride) reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods: Industrial production of Benzene, [[(S)-hexylsulfinyl]methyl]- may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through distillation or recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [[(S)-hexylsulfinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid and sulfuric acid for nitration, halogens and iron or aluminum chloride for halogenation, sulfuric acid for sulfonation.
Major Products:
Oxidation: Benzene, [[(S)-hexylsulfonyl]methyl]-
Reduction: Benzene, [[(S)-hexylsulfanyl]methyl]-
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, [[(S)-hexylsulfinyl]methyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of sulfinyl groups on biological systems and their potential therapeutic applications.
Industry: In the industrial sector, Benzene, [[(S)-hexylsulfinyl]methyl]- can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, [[(S)-hexylsulfinyl]methyl]- involves its interaction with molecular targets through the sulfinyl group This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound
Vergleich Mit ähnlichen Verbindungen
- Benzene, [[(S)-hexylsulfanyl]methyl]-
- Benzene, [[(S)-hexylsulfonyl]methyl]-
- Benzene, [[(S)-butylsulfinyl]methyl]-
Uniqueness: Benzene, [[(S)-hexylsulfinyl]methyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to sulfanyl and sulfonyl groups. The hexyl chain also contributes to its hydrophobic properties, influencing its solubility and interactions with other molecules.
Eigenschaften
CAS-Nummer |
159280-42-9 |
---|---|
Molekularformel |
C13H20OS |
Molekulargewicht |
224.36 g/mol |
IUPAC-Name |
[(S)-hexylsulfinyl]methylbenzene |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-8-11-15(14)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
PHCIFWWBMFKHLL-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCC[S@](=O)CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCS(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.